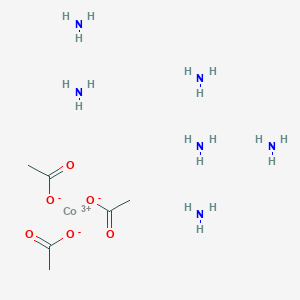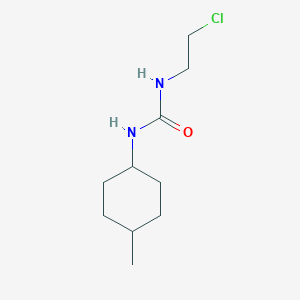
Tellurium-130
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellurium-130 is an isotope of the element tellurium, which belongs to the chalcogen group in the periodic table. Tellurium is a brittle, mildly toxic, and rare metalloid with a silver-white appearance. It is chemically related to selenium and sulfur. This compound is one of the naturally occurring isotopes of tellurium, with a natural abundance of approximately 34.1%
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tellurium-130 can be obtained through the neutron irradiation of tellurium-129 in a nuclear reactor. The reaction involves the capture of a neutron by tellurium-129, resulting in the formation of this compound. The reaction conditions typically require a high neutron flux and controlled temperature to ensure the stability of the isotope.
Industrial Production Methods: Industrial production of this compound involves the extraction of tellurium from copper anode slimes, a byproduct of copper refining. The tellurium is then purified through a series of chemical processes, including leaching, precipitation, and electrolysis. The purified tellurium is then subjected to neutron irradiation to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tellurium-130, like other tellurium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form tellurium dioxide (TeO2) when exposed to oxygen at elevated temperatures. The reaction is as follows:
Te+O2→TeO2
Reduction: this compound can be reduced to its elemental form using reducing agents such as hydrogen gas. The reaction is as follows:
TeO2+H2→Te+H2O
Substitution: this compound can undergo substitution reactions with halogens to form tellurium halides. For example, the reaction with chlorine gas produces tellurium tetrachloride:
Te+2Cl2→TeCl4
Common Reagents and Conditions:
Oxidation: Oxygen gas, elevated temperatures.
Reduction: Hydrogen gas, high temperatures.
Substitution: Halogen gases (chlorine, bromine), room temperature or slightly elevated temperatures.
Major Products:
Oxidation: Tellurium dioxide (TeO2).
Reduction: Elemental tellurium (Te).
Substitution: Tellurium halides (e.g., tellurium tetrachloride, TeCl4).
Applications De Recherche Scientifique
Tellurium-130 has several scientific research applications across various fields:
Chemistry:
- Used as a tracer isotope in chemical reactions to study reaction mechanisms and pathways.
- Employed in the synthesis of tellurium-based compounds for materials science research.
Biology:
- Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine:
- Explored for its potential use in targeted radiotherapy for cancer treatment due to its radioactive properties.
Industry:
- Utilized in the production of thermoelectric materials for energy conversion applications.
- Employed in the manufacture of semiconductors and photovoltaic cells for solar energy applications .
Mécanisme D'action
The mechanism of action of tellurium-130 depends on its application. In radiotherapy, this compound emits beta particles, which can damage cancer cells by inducing DNA breaks and disrupting cellular processes. The molecular targets include DNA and other cellular components, leading to cell death. In materials science, this compound’s unique electronic properties are exploited to enhance the performance of thermoelectric and semiconductor devices .
Comparaison Avec Des Composés Similaires
Tellurium-128: Another naturally occurring isotope of tellurium with a natural abundance of 31.7%. It is stable and non-radioactive.
Tellurium-132: A radioactive isotope of tellurium with a shorter half-life compared to tellurium-130.
Selenium: A chalcogen element with similar chemical properties but different electronic and physical characteristics.
Sulfur: Another chalcogen element with distinct chemical behavior and applications.
Uniqueness of this compound:
- This compound’s radioactive properties make it suitable for applications in radiotherapy and as a tracer isotope.
- Its unique electronic properties are advantageous for the development of advanced materials for energy conversion and semiconductor applications .
Propriétés
IUPAC Name |
tellurium-130 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-NJFSPNSNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[130Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.9062227 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14390-76-2 |
Source


|
| Record name | Tellurium, isotope of mass 130 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

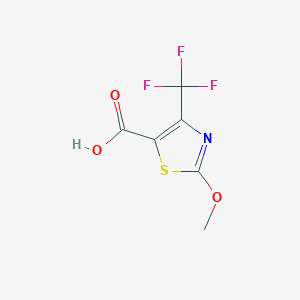
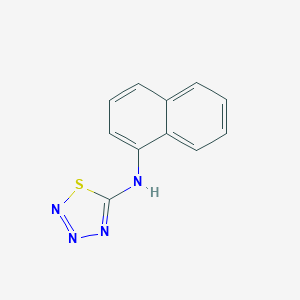
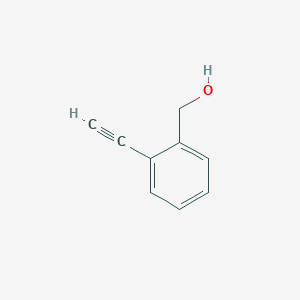
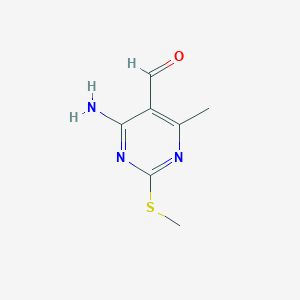
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)
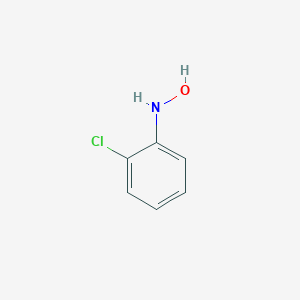
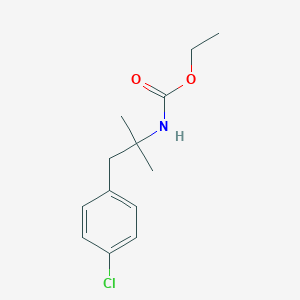
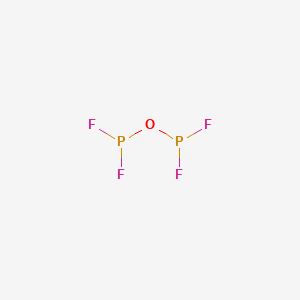
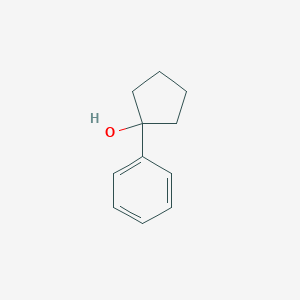
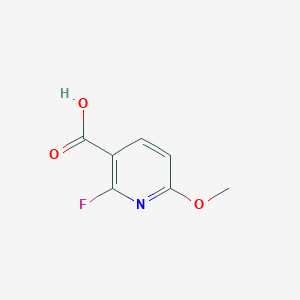
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)
